4-Bromo-2-fluorophenol

Description

BenchChem offers high-quality 4-Bromo-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

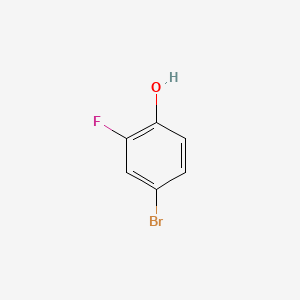

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVOZMPTISNBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175271 | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-94-4 | |

| Record name | 4-Bromo-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluorophenol

Introduction

4-Bromo-2-fluorophenol is a halogenated organic compound that serves as a crucial building block in various chemical syntheses.[1] Its unique molecular structure, featuring both bromine and fluorine atoms on a phenol (B47542) ring, makes it a versatile reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[][3] This technical guide provides an in-depth overview of 4-Bromo-2-fluorophenol, including its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

4-Bromo-2-fluorophenol is identified by the CAS number 2105-94-4.[][4] It is also known by several synonyms, including 2-Fluoro-4-bromophenol and p-Bromo-o-fluorophenol.[] The compound typically appears as a clear, colorless to brown liquid or a white to off-white solid, depending on its purity and storage conditions.[1][][5]

Table 1: Chemical Identifiers for 4-Bromo-2-fluorophenol

| Identifier | Value |

| CAS Number | 2105-94-4[][4] |

| Molecular Formula | C6H4BrFO[] |

| IUPAC Name | 4-bromo-2-fluorophenol[] |

| Synonyms | Phenol, 4-bromo-2-fluoro-; 2-Fluoro-4-bromophenol; 3-Fluoro-4-hydroxybromobenzene; p-Bromo-o-fluorophenol[] |

| InChI Key | RYVOZMPTISNBDB-UHFFFAOYSA-N[4] |

| SMILES String | Oc1ccc(Br)cc1F[4] |

Table 2: Physicochemical Properties of 4-Bromo-2-fluorophenol

| Property | Value |

| Molecular Weight | 191.00 g/mol [][4] |

| Appearance | Clear colorless to brown liquid[][5] or white to off-white solid[1] |

| Boiling Point | 79 °C at 7 mmHg[4][6] |

| Density | 1.744 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.566 (lit.)[4] |

| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents; slightly soluble in water.[] |

| Flash Point | 99 °C (210.2 °F) - closed cup[4] |

Synthesis and Manufacturing

The synthesis of 4-Bromo-2-fluorophenol typically involves the selective bromination and fluorination of phenol derivatives.[1] Common reagents used for this process include N-bromosuccinimide (NBS) and Selectfluor™.[1] The reaction is generally carried out in polar solvents under controlled acidic conditions, often with the use of transition metal catalysis to improve regioselectivity.[1]

Experimental Protocol for Synthesis

A common laboratory-scale synthesis of 4-Bromo-2-fluorophenol involves the bromination of 2-fluorophenol (B130384). The following is a representative experimental protocol:

Materials:

-

2-Fluorophenol

-

Bromine

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-fluorophenol (0.2 mol) in dichloromethane (250 mL) in a flask and cool the mixture to approximately 3°C in an ice bath.[7]

-

Slowly add bromine (0.2 mol) to the stirred solution, maintaining the temperature at ice bath conditions.[7]

-

Continue stirring the reaction mixture at ice bath temperature for two hours, followed by an additional hour of stirring at room temperature.[7]

-

Quench the reaction by pouring the mixture into water (600 mL) containing an excess of sodium bisulfite.[7]

-

Separate the organic phase and wash the aqueous phase with additional dichloromethane (200 mL).[7]

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.[7]

-

Dry the organic phase over anhydrous magnesium sulfate.[7]

-

Remove the solvent by evaporation to yield 2-fluoro-4-bromophenol as a colorless oil.[7]

The following diagram illustrates the general workflow for the synthesis of 4-Bromo-2-fluorophenol.

Caption: Synthesis workflow for 4-Bromo-2-fluorophenol.

Applications in Research and Drug Development

4-Bromo-2-fluorophenol is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[][8] Its utility in medicinal chemistry stems from the presence of the bromine and fluorine atoms, which can modulate the metabolic stability and binding affinity of the final compounds.[8]

Key Applications:

-

Pharmaceutical Intermediates: It serves as a starting material for the synthesis of various pharmaceuticals.[][3] For instance, it is a key intermediate in the synthesis of Afatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) used in cancer therapy.[8]

-

Kinase Inhibitors: The compound is utilized in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]

-

Cyclooxygenase-2 (COX-2) Inhibitors: It is used in the synthesis of 2-phenylpyran-4-ones, which are evaluated as orally active COX-2 inhibitors for their anti-inflammatory properties.[4][9]

-

Positive Allosteric Modulators: 4-Bromo-2-fluorophenol is a precursor for 1,4-disubstituted 3-cyano-2-pyridones, a class of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor, which has implications for treating central nervous system disorders.[4][9]

-

Agrochemicals: It is employed in the formulation of agrochemicals, contributing to the development of more effective herbicides and pesticides.[][3]

-

Materials Science: The compound is also used in the preparation of functionalized polymers and liquid crystals.[1]

The following diagram illustrates the role of 4-Bromo-2-fluorophenol as a versatile building block in chemical synthesis.

Caption: Applications of 4-Bromo-2-fluorophenol as a chemical intermediate.

Safety and Handling

4-Bromo-2-fluorophenol is considered harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| Hazard | H315 | Causes skin irritation.[10] |

| Hazard | H319 | Causes serious eye irritation.[10] |

| Hazard | H335 | May cause respiratory irritation.[10] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage:

-

Handling: Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[10]

-

Personal Protective Equipment (PPE): Recommended PPE includes eyeshields, gloves, and a type ABEK (EN14387) respirator filter.[4]

Conclusion

4-Bromo-2-fluorophenol is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical development, agrochemical formulation, and materials science. Its unique chemical properties make it an essential building block for the synthesis of a wide array of complex molecules. Proper handling and storage procedures are crucial to ensure safety when working with this compound. This guide provides a foundational understanding of 4-Bromo-2-fluorophenol for researchers and professionals engaged in chemical synthesis and drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 3. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 4. 4-Bromo-2-fluorophenol 98 2105-94-4 [sigmaaldrich.com]

- 5. 4-Bromo-2-fluorophenol, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]

- 7. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromo-2-fluorophenol 98 2105-94-4 [sigmaaldrich.com]

- 10. 4-Bromo-2-fluorophenol - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-fluorophenol (CAS No: 2105-94-4), a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Data

4-Bromo-2-fluorophenol is a halogenated phenol (B47542) that typically presents as a colorless to light yellow or brown liquid.[1][][3] Its chemical structure and fundamental properties are summarized below.

Table 1: Key Physical Properties of 4-Bromo-2-fluorophenol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFO | [1][3][4] |

| Molecular Weight | 191.00 g/mol | [4] |

| Appearance | Colorless to Light Yellow/Brown Liquid | [1][][3] |

| Boiling Point | 79 °C at 7 mmHg | [1][5][6] |

| 64 °C at 7 Torr | [] | |

| Density | 1.744 g/mL at 25 °C | [1][5][6] |

| 1.764 ± 0.06 g/cm³ | [] | |

| Refractive Index (n20/D) | 1.566 | [1][5][6] |

| 1.57 | [] | |

| 1.5660 to 1.5680 (20°C, 589 nm) | [3] | |

| Flash Point | 98 °C (208 °F) | [1] |

| 99 °C (210.2 °F) - closed cup | [6] | |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, acetone, and other organic solvents. | [] |

Experimental Protocols

While specific experimental details for the characterization of 4-Bromo-2-fluorophenol are often cited from established literature, this section outlines the standard methodologies employed for determining the key physical properties listed above.

1. Determination of Boiling Point: The boiling point of liquid compounds like 4-Bromo-2-fluorophenol is typically determined at reduced pressure to prevent decomposition. A common method involves vacuum distillation.

-

Apparatus: A small-scale distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, and a thermometer.

-

Procedure:

-

A sample of 4-Bromo-2-fluorophenol is placed in the distillation flask.

-

The system is evacuated to the desired pressure (e.g., 7 mmHg).

-

The sample is gently heated.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

2. Measurement of Density: The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (4-Bromo-2-fluorophenol), ensuring no air bubbles are present, and brought to a constant temperature (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3. Measurement of Refractive Index: The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

-

Apparatus: A refractometer, typically an Abbé refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (usually 20 °C).

-

Light is passed through the sample, and the user adjusts the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

4. Spectroscopic Analysis: Spectroscopic methods are essential for confirming the chemical structure and purity of 4-Bromo-2-fluorophenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-halogen (C-Br, C-F) bonds.[4]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[4]

-

Gas Chromatography (GC): GC is often used to assess the purity of the compound.[1][3]

Applications in Synthesis

4-Bromo-2-fluorophenol is a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications. It has been used in the synthesis of compounds for evaluation as cyclooxygenase-2 inhibitors and positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor.[6]

Caption: Synthetic utility of 4-Bromo-2-fluorophenol.

References

- 1. ruifuchem.com [ruifuchem.com]

- 3. 4-Bromo-2-fluorophenol, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4-Bromo-2-fluorophenol | C6H4BrFO | CID 2724981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]

- 6. 4-溴-2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2-fluorophenol

This document provides a comprehensive technical overview of 4-Bromo-2-fluorophenol (CAS No: 2105-94-4), a key halogenated intermediate in organic synthesis. It details the compound's structure, physicochemical properties, spectroscopic profile, synthesis protocols, and applications, with a focus on its role in pharmaceutical and agrochemical research. Safety and handling guidelines are also provided.

Chemical Structure and Identifiers

4-Bromo-2-fluorophenol is a substituted aromatic compound with a phenol (B47542) backbone. The structure consists of a benzene (B151609) ring functionalized with a hydroxyl group (-OH) at position 1, a fluorine atom (-F) at position 2, and a bromine atom (-Br) at position 4.

| Identifier | Value |

| IUPAC Name | 4-bromo-2-fluorophenol[][2][3] |

| CAS Number | 2105-94-4[][4][5] |

| Molecular Formula | C₆H₄BrFO[][2][3] |

| Molecular Weight | 191.00 g/mol [][3][5] |

| Synonyms | Phenol, 4-bromo-2-fluoro-; 2-Fluoro-4-bromophenol; 3-Fluoro-4-hydroxybromobenzene; p-Bromo-o-fluorophenol[][3] |

| InChI | InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[][5] |

| InChI Key | RYVOZMPTISNBDB-UHFFFAOYSA-N[][5] |

| SMILES | C1=CC(=C(C=C1Br)F)O[][2] |

Physicochemical Properties

4-Bromo-2-fluorophenol is typically found as a clear, colorless to brown liquid or a white to off-white solid at room temperature.[][4][6] It is slightly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and acetone.[]

| Property | Value | Source(s) |

| Appearance | Clear Colorless to Brown Liquid / White to off-white solid | [][2][4][6] |

| Boiling Point | 79 °C at 7 mmHg | [5][7] |

| 206.1 °C at 760 mmHg | ||

| Density | 1.744 g/mL at 25 °C | [5] |

| Refractive Index | 1.566 at 20°C/D | [5] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [5][8] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetone | [] |

| Storage | Store at room temperature under an inert atmosphere | [] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 4-Bromo-2-fluorophenol. The following tables summarize key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Source(s) |

| ¹H NMR | Data available, specific shifts consistent with the assigned structure. | [3][9] |

| ¹³C NMR | Data available for structural confirmation. | [10] |

Infrared (IR) Spectroscopy

| Data Type | Key Characteristics | Source(s) |

| FTIR | Spectrum conforms to the structure of 4-Bromo-2-fluorophenol. | [2][3][11] |

Mass Spectrometry (MS)

| Data Type | Key Characteristics | Source(s) |

| GC-MS | Molecular ion peaks and fragmentation patterns are consistent with the structure. | [3][12] |

Synthesis and Experimental Protocols

4-Bromo-2-fluorophenol is primarily synthesized through electrophilic substitution reactions.[4] A common and high-yield method involves the direct bromination of 2-fluorophenol (B130384).

Synthesis of 4-Bromo-2-fluorophenol via Bromination

This protocol describes the synthesis of 4-Bromo-2-fluorophenol from 2-fluorophenol and bromine in dichloromethane (B109758).

Materials:

-

2-Fluorophenol (0.2 mol)

-

Bromine (0.2 mol)

-

Dichloromethane (CH₂Cl₂) (250 mL + 200 mL)

-

Water (600 mL)

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Reaction Setup: Dissolve 2-fluorophenol (22.4 g, 0.2 mol) in dichloromethane (250 mL) in a round-bottom flask. Cool the solution to approximately 3°C using an ice bath.

-

Bromination: While stirring, add bromine (31.97 g, 0.2 mol) to the cooled solution.

-

Reaction Time: Continue stirring the mixture at ice bath temperature for 2 hours, then allow it to stir at room temperature for an additional 1 hour.

-

Quenching: Pour the reaction mixture into a beaker containing water (600 mL) and an excess of sodium bisulfite to quench the unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the aqueous phase with an additional 200 mL of dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the dichloromethane solvent by evaporation under reduced pressure (rotary evaporator) to yield the final product, 2-fluoro-4-bromophenol, as a colorless oil (Yield: 34.5 g, 90%).[7][13]

-

Confirmation: Confirm the structure of the product using NMR spectroscopy.[7][13]

Caption: Synthesis workflow for 4-Bromo-2-fluorophenol.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the analysis of 4-Bromo-2-fluorophenol using GC-MS with Electron Impact (EI) ionization.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject the sample into the GC, which is equipped with a capillary column suitable for separating aromatic compounds.

-

Separation: Use a programmed GC oven temperature to ensure effective separation of the analyte from impurities.

-

Ionization: Couple the GC column outlet to the ion source of the mass spectrometer. Use Electron Impact (EI) ionization, typically at 70 eV, to fragment the analyte molecules.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., 50-300 amu) to detect the molecular ion and its characteristic fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum. The presence of bromine is confirmed by a distinctive isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[14]

Caption: General experimental workflow for GC-MS analysis.

Applications in Research and Development

4-Bromo-2-fluorophenol is a versatile building block in the synthesis of complex organic molecules for various industries.[]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of biologically active molecules.[4] Notable applications include its use as a starting material for:

-

Cyclooxygenase-2 (COX-2) Inhibitors: Used in the synthesis of 2-phenylpyran-4-ones, a class of orally active COX-2 inhibitors.[5][16]

-

mGlu2 Receptor Modulators: Employed in the synthesis of 1,4-disubstituted 3-cyano-2-pyridones, which act as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor, relevant for central nervous system disorders.[4][5][16]

-

Other Pharmaceutical Scaffolds: Used to create dicationic imidazolium-based compounds and 4-Bromo-2-fluoro-6-iodoanisole.[5][16]

-

-

Agrochemicals: It is a precursor in the manufacturing of various agrochemical products.[][4]

-

Materials Science: The compound is utilized in the preparation of functionalized polymers and liquid crystals.[4][6]

Caption: Logical relationships of key application areas.

Safety and Handling

4-Bromo-2-fluorophenol is a hazardous chemical that requires careful handling in a well-ventilated area, such as a chemical fume hood.

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[17]

-

Skin Contact: Wash off with soap and plenty of water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6][17]

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

- 2. 4-Bromo-2-fluorophenol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-2-fluorophenol | C6H4BrFO | CID 2724981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-2-fluorophenol 98 2105-94-4 [sigmaaldrich.com]

- 6. 4-Bromo-2-fluorophenol | 2105-94-4 | TCI AMERICA [tcichemicals.com]

- 7. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]

- 8. 4-溴-2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 4-Bromo-2-fluorophenol(2105-94-4) IR Spectrum [m.chemicalbook.com]

- 12. 4-Bromo-2-fluorophenol(2105-94-4) MS spectrum [chemicalbook.com]

- 13. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 4-溴-2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 4-Bromo-2-fluorophenol - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorophenol is a key building block in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of the predominant synthesis pathway for 4-bromo-2-fluorophenol, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently and safely produce this important compound.

Introduction

Halogenated phenols are a critical class of intermediates in the pharmaceutical industry.[2][3] The strategic incorporation of halogen atoms, such as bromine and fluorine, into a phenolic ring can significantly influence a molecule's physicochemical properties, including metabolic stability and bioavailability.[4] 4-Bromo-2-fluorophenol, with its distinct substitution pattern, offers multiple reactive sites for the construction of complex molecular architectures, making it a valuable precursor for various therapeutic agents, including kinase inhibitors.[1] This guide focuses on the most common and direct method for its synthesis: the electrophilic bromination of 2-fluorophenol (B130384).[2]

Synthesis Pathway: Electrophilic Bromination of 2-Fluorophenol

The principal and most widely employed method for synthesizing 4-bromo-2-fluorophenol is the direct bromination of 2-fluorophenol.[2] In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. The fluorine (-F) atom is a deactivating group but also an ortho-para director. Due to the powerful activating effect of the hydroxyl group, its directing influence dominates.[1] With the ortho position relative to the hydroxyl group being sterically hindered by the adjacent fluorine atom, the bromination occurs preferentially at the vacant para position, leading to the formation of 4-bromo-2-fluorophenol with high regioselectivity.[2]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 4-bromo-2-fluorophenol.

Experimental Protocol

The following is a detailed methodology for the synthesis of 4-bromo-2-fluorophenol, adapted from established procedures.[5][6]

Materials:

-

2-Fluorophenol

-

Bromine

-

Methylene chloride (Dichloromethane)

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Round-bottom flask

-

Dropping funnel (optional, for controlled addition of bromine)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-fluorophenol in methylene chloride.

-

Cool the stirred solution to approximately 3°C in an ice bath.[5]

-

Carefully add bromine to the cooled solution. The addition can be done all at once, though dropwise addition is advisable for better temperature control.[5]

-

Stir the resulting solution at the ice bath temperature for two hours.[5]

-

Remove the ice bath and continue stirring at room temperature for an additional hour.[5]

-

Pour the reaction mixture into a beaker containing water and an excess of sodium bisulfite to quench any unreacted bromine.[5]

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the aqueous phase with an additional portion of methylene chloride to extract any remaining product.[5]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the final product, 4-bromo-2-fluorophenol, which should be a colorless oil.[5]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of 4-bromo-2-fluorophenol.[5]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-Fluorophenol | 22.4 | g | (0.2 mol) |

| Bromine | 31.97 | g | (0.2 mol) |

| Methylene Chloride | 250 + 200 | mL | Initial solvent and for extraction |

| Reaction Conditions | |||

| Initial Temperature | ~3 | °C | |

| Stirring Time (cooled) | 2 | hours | |

| Stirring Time (ambient) | 1 | hour | |

| Product | |||

| 4-Bromo-2-fluorophenol (Yield) | 34.5 | g | |

| Molar Yield | 90 | % | |

| Appearance | Colorless Oil |

Alternative Synthesis Considerations

While direct bromination of 2-fluorophenol is the most straightforward approach, other methods for synthesizing halogenated phenols exist. These can include multi-step pathways involving the use of different starting materials and protecting groups. For instance, synthesis routes starting from p-bromophenol and introducing the fluorine atom using reagents like Selectfluor™ have been reported for related compounds.[1][7] However, for the specific synthesis of 4-bromo-2-fluorophenol, the direct bromination of 2-fluorophenol remains the most efficient and high-yielding method described in the literature.[2][5]

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[8]

-

Appropriate Personal Protective Equipment (PPE) , including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[8]

-

A solution of sodium bisulfite or sodium thiosulfate should be readily available to neutralize any bromine spills.[2][8]

-

Methylene chloride is a volatile organic solvent and should be handled in a well-ventilated area.

Conclusion

The synthesis of 4-bromo-2-fluorophenol via electrophilic bromination of 2-fluorophenol is a robust, high-yielding, and regioselective process.[2][5] Understanding the directing effects of the substituents on the aromatic ring is key to achieving the desired product with high fidelity.[2] The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable intermediate for their synthetic endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 4-Bromo-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-fluorophenol, a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this versatile molecule.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of 4-Bromo-2-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 4-Bromo-2-fluorophenol are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-2-fluorophenol

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.206 | d | H-6 |

| 7.124 | dd | H-5 |

| 6.873 | t | H-3 |

| 5.71 | s | -OH |

Solvent: CDCl₃, Frequency: 400 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-2-fluorophenol

| Chemical Shift (ppm) | Assignment |

| 153.2 (d, J=243.2 Hz) | C-2 |

| 141.1 (d, J=12.5 Hz) | C-1 |

| 125.1 (d, J=3.7 Hz) | C-6 |

| 121.7 (d, J=5.5 Hz) | C-5 |

| 117.4 (d, J=23.8 Hz) | C-3 |

| 109.9 (d, J=2.8 Hz) | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-Bromo-2-fluorophenol are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for 4-Bromo-2-fluorophenol

| Wavenumber (cm⁻¹) | Assignment |

| 3550-3200 | O-H stretch (broad) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1200 | C-O stretch |

| 1250-1150 | C-F stretch |

| 800-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectral data for 4-Bromo-2-fluorophenol is summarized below.

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2-fluorophenol

| m/z | Relative Intensity (%) | Assignment |

| 192 | 97.2 | [M+2]⁺ |

| 190 | 100.0 | [M]⁺ |

| 172 | 10.6 | [M-H₂O]⁺ |

| 170 | 10.9 | [M-H₂O]⁺ |

| 144 | 15.5 | |

| 142 | 15.9 | |

| 111 | 8.9 | |

| 83 | 26.5 | |

| 63 | 34.3 |

The presence of bromine is indicated by the characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 4-Bromo-2-fluorophenol is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.

¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Temperature: The experiment is performed at a constant temperature, usually 298 K.

¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set.

-

Acquisition Time: An acquisition time of 1-2 seconds is employed.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: Several hundred to several thousand scans are typically required to obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: For solid samples, a small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Solution: A dilute solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: A solution of the sample is directly infused into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is a common method for volatile compounds like 4-Bromo-2-fluorophenol.

Ionization Method: Electron Ionization (EI) is a common ionization technique for this type of molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio.

Data Acquisition:

-

The mass spectrometer is scanned over a specific mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of 4-Bromo-2-fluorophenol.

Caption: Workflow for Spectroscopic Analysis of 4-Bromo-2-fluorophenol.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-fluorophenol. This document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. A visual representation of the spin-spin coupling pathways is also provided to aid in structural elucidation and interpretation.

Introduction

4-Bromo-2-fluorophenol is a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its structural features is paramount for its effective utilization in drug development and chemical research. 1H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide offers an in-depth examination of the 1H NMR spectrum of 4-Bromo-2-fluorophenol.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of 4-Bromo-2-fluorophenol is characterized by distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and hydroxyl substituents on the benzene (B151609) ring. The spin-spin coupling between adjacent protons and between the protons and the fluorine atom leads to characteristic splitting patterns.

The predicted quantitative data for the 1H NMR spectrum of 4-Bromo-2-fluorophenol is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.21 | Doublet of doublets (dd) | 3JH3-H5 ≈ 2.5 Hz, 4JH3-F ≈ 4.5 Hz |

| H-5 | ~7.12 | Doublet of doublets (dd) | 3JH5-H6 ≈ 8.8 Hz, 3JH5-H3 ≈ 2.5 Hz |

| H-6 | ~6.87 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | 3JH6-H5 ≈ 8.8 Hz, 3JH6-F ≈ 8.8 Hz, 4JH6-Br (not resolved) |

| -OH | ~5.71 | Singlet (broad) | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution 1H NMR spectrum of 4-Bromo-2-fluorophenol.

3.1. Materials and Equipment

-

4-Bromo-2-fluorophenol sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)

-

Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of 4-Bromo-2-fluorophenol into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube securely.

3.3. Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of the hydroxyl proton.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

-

Temperature: 298 K (25 °C).

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

For unambiguous identification of the hydroxyl proton, a D2O exchange experiment can be performed. Add a drop of deuterium (B1214612) oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will either disappear or significantly diminish in intensity.[1]

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the 4-Bromo-2-fluorophenol molecule. This visualization aids in understanding the origins of the observed signal multiplicities.

Caption: Spin-spin coupling pathways in 4-Bromo-2-fluorophenol.

Interpretation of the Spectrum

-

H-3: This proton is coupled to H-5 (ortho coupling) and to the fluorine atom (meta coupling), resulting in a doublet of doublets.

-

H-5: This proton shows coupling to H-6 (ortho coupling) and H-3 (meta coupling), also appearing as a doublet of doublets.

-

H-6: This proton is coupled to H-5 (ortho coupling) and the fluorine atom (ortho coupling), leading to a doublet of doublets. Due to the similar magnitude of these coupling constants, this signal may appear as a triplet or a triplet of doublets.

-

-OH: The hydroxyl proton typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other protic species in the solvent. Its chemical shift is highly dependent on concentration, temperature, and solvent.

This comprehensive guide provides the necessary data and protocols for the analysis and interpretation of the 1H NMR spectrum of 4-Bromo-2-fluorophenol, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

In-Depth Technical Guide: 13C NMR Analysis of 4-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-fluorophenol. It is designed to serve as a practical resource for researchers and professionals involved in the characterization of halogenated phenolic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines predicted spectral data, detailed experimental protocols, and a logical framework for spectral interpretation.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of 4-Bromo-2-fluorophenol is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents. The table below summarizes the predicted chemical shifts. It is important to note that these are estimated values based on established substituent effects on aromatic rings, and actual experimental values may vary slightly depending on the solvent and acquisition parameters.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) |

| C1 (-OH) | 150-155 | Singlet |

| C2 (-F) | 152-157 (d, ¹JCF ≈ 240-250 Hz) | Doublet |

| C3 | 115-120 | Doublet |

| C4 (-Br) | 110-115 | Singlet |

| C5 | 125-130 | Doublet |

| C6 | 118-123 | Doublet |

Structural Assignment and Interpretation

The assignment of the 13C NMR signals is based on the well-understood influence of substituents on the electronic environment of the carbon atoms in a benzene (B151609) ring. The following diagram illustrates the logical relationship between the substituents and the predicted chemical shifts.

Experimental Protocols

The following section details the methodologies for sample preparation and 13C NMR data acquisition for 4-Bromo-2-fluorophenol.

Sample Preparation

A standardized protocol for the preparation of a 4-Bromo-2-fluorophenol sample for 13C NMR analysis is crucial for obtaining high-quality, reproducible spectra.

Materials:

-

4-Bromo-2-fluorophenol (high purity)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆)

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 20-50 mg of 4-Bromo-2-fluorophenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Ensure complete dissolution by gentle vortexing. If necessary, sonication can be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

The following diagram outlines the workflow for sample preparation.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Bromo-2-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a workflow for spectral analysis.

Core Data: Infrared Spectral Characteristics

The infrared spectrum of 4-Bromo-2-fluorophenol is characterized by absorption bands arising from the vibrations of its specific functional groups. The table below summarizes the expected and observed vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | ~3400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 | Medium |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | ~1610, 1500, 1450 | Medium-Strong |

| O-H Bend | 1410 - 1310 | ~1360 | Medium |

| C-O Stretch (Phenolic) | 1260 - 1180 | ~1220 | Strong |

| C-F Stretch | 1350 - 1100 | ~1150 | Strong |

| C-Br Stretch | 700 - 500 | ~680 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | ~850 | Strong |

Note: The "Observed Wavenumber" values are representative and may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the analysis of liquid and solid samples without extensive preparation.[1][2]

Objective: To obtain a high-quality infrared spectrum of 4-Bromo-2-fluorophenol.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

4-Bromo-2-fluorophenol sample (liquid)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of 4-Bromo-2-fluorophenol directly onto the center of the ATR crystal using a clean pipette. Ensure the crystal surface is completely covered by the sample.

-

-

Spectral Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of 4-Bromo-2-fluorophenol.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal and the press with a suitable solvent and a lint-free wipe to remove any residual sample.

-

Visualization of Key Concepts

The following diagrams illustrate the logical workflow for IR spectral analysis and the correlation between the functional groups of 4-Bromo-2-fluorophenol and their characteristic IR absorption regions.

Caption: Workflow for IR Spectral Analysis.

Caption: Functional Group and IR Region Correlation.

References

Mass Spectrometry of 4-Bromo-2-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-2-fluorophenol (C₆H₄BrFO), a halogenated phenol (B47542) of interest in various chemical and pharmaceutical research fields. Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification, characterization, and quantification in complex matrices. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data from its mass spectrum, provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates key processes through diagrams.

Core Concepts in the Mass Spectrometry of 4-Bromo-2-fluorophenol

Electron Ionization (EI) is a widely employed technique for the analysis of semi-volatile compounds like 4-Bromo-2-fluorophenol, typically in conjunction with GC-MS. As a "hard" ionization technique, EI imparts significant energy to the analyte molecule (usually 70 eV), leading to the formation of a molecular radical cation (M•+) and subsequent, structurally informative fragmentation.

The key structural features of 4-Bromo-2-fluorophenol that dictate its fragmentation pattern are the aromatic ring, the hydroxyl group, and the two halogen substituents (bromine and fluorine). The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a distinctive M+2 isotopic peak for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.

Data Presentation: Electron Ionization Mass Spectrum

The mass spectrum of 4-Bromo-2-fluorophenol is characterized by a distinct pattern of peaks, each corresponding to a specific fragment ion. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data was obtained from the mass spectrum of 4-bromo-2-fluorophenol (MS-IW-9265)[1].

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 28.0 | 2.9 | [CO]⁺ |

| 31.0 | 4.9 | [CF]⁺ |

| 57.0 | 19.6 | [C₄H₅]⁺ |

| 61.0 | 4.6 | [C₅H]⁺ |

| 62.0 | 6.0 | [C₅H₂]⁺ |

| 63.0 | 34.3 | [C₅H₃]⁺ |

| 81.0 | 7.2 | [HBr]⁺• |

| 82.0 | 5.6 | [C₆H₂]⁺ |

| 83.0 | 26.5 | [C₆H₃]⁺ |

| 111.0 | Not specified | [M-Br]⁺ |

| 112.0 | Not specified | [M-Br+H]⁺ |

| 162.0 | Not specified | [M-CO]⁺• |

| 190.0 | Not specified | [M]⁺• (with ⁷⁹Br) |

| 192.0 | Not specified | [M]⁺• (with ⁸¹Br) |

Predicted Fragmentation Pathway

The fragmentation of 4-Bromo-2-fluorophenol under electron ionization begins with the formation of the molecular ion (m/z 190 and 192). This is followed by a series of fragmentation events, primarily driven by the loss of the bromine atom and other neutral molecules. A proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway of 4-Bromo-2-fluorophenol under EI-MS.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 4-Bromo-2-fluorophenol by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of halogenated phenols.

1. Sample Preparation

-

Standard Solution: A stock standard solution of 4-Bromo-2-fluorophenol is prepared by dissolving a known amount of the pure compound in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of 1000 mg/L.

-

Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to the desired concentrations for calibration.

-

Sample Extraction (for complex matrices): For environmental or biological samples, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte from the matrix.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds. A non-polar (e.g., DB-5ms) or medium-polarity column is often used for halogenated phenols.

-

Injection:

-

Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450

-

Solvent Delay: 3 minutes

-

3. Data Acquisition and Analysis

-

Data is acquired in full scan mode to obtain the complete mass spectrum of the analyte.

-

The identification of 4-Bromo-2-fluorophenol is confirmed by its retention time and the presence of its characteristic ions, including the molecular ion pair at m/z 190 and 192.

-

Quantification can be performed using a calibration curve generated from the analysis of the working standard solutions.

Experimental Workflow

The general workflow for the analysis of 4-Bromo-2-fluorophenol using GC-MS is depicted in the following diagram.

Caption: General experimental workflow for the GC-MS analysis of 4-Bromo-2-fluorophenol.

Conclusion

The mass spectrometry of 4-Bromo-2-fluorophenol, particularly using GC-MS with electron ionization, provides a robust method for its identification and characterization. The presence of the bromine atom provides a distinct isotopic signature that greatly aids in its identification. The fragmentation pattern, characterized by the loss of the bromine atom and subsequent cleavages of the aromatic ring, offers valuable structural information. The experimental protocol outlined in this guide provides a solid foundation for the reliable analysis of this compound in a research or drug development setting.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-fluorophenol, a key intermediate in pharmaceutical synthesis and materials science. While quantitative solubility data in organic solvents is not extensively available in public literature, this document details the foundational principles governing its solubility. Furthermore, it offers robust experimental protocols for the precise determination of this critical parameter. This guide is designed to be an essential resource for scientists and researchers engaged in the development of new chemical entities and formulations, enabling them to generate reliable solubility data tailored to their specific applications.

Introduction

4-Bromo-2-fluorophenol (CAS No: 2105-94-4) is a halogenated phenol (B47542) derivative increasingly utilized as a versatile building block in organic synthesis. Its structural features, including the bromine and fluorine substituents on the phenol ring, impart unique reactivity, making it a valuable precursor for a range of pharmaceutical and agrochemical compounds. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Although specific quantitative solubility data is sparse, it is known that 4-bromo-2-fluorophenol is soluble in organic solvents such as methanol, ethanol, and acetone, and is slightly soluble in water[1]. This guide provides detailed methodologies to quantify its solubility in these and other relevant organic solvents.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-Bromo-2-fluorophenol possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a larger, more nonpolar brominated and fluorinated aromatic ring. This dual character suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group is expected to form strong hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting favorable interactions and likely good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring will interact favorably with these solvents through van der Waals forces. However, the presence of the polar hydroxyl group may limit solubility compared to more polar solvents.

A systematic experimental determination is crucial for obtaining precise quantitative data.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | 25 | Data to be determined | Data to be determined |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the solubility of a solid organic compound in an organic solvent.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves equilibrating an excess of the solid compound with the solvent at a constant temperature.

Materials:

-

4-Bromo-2-fluorophenol (solid)

-

High-purity organic solvents

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid 4-bromo-2-fluorophenol to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Quantification: Determine the concentration of 4-bromo-2-fluorophenol in the collected filtrate. This is typically done using a validated analytical method such as HPLC-UV. A calibration curve must be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility from the measured concentration, taking into account any dilutions made during sample preparation. Express the solubility in appropriate units, such as g/100 mL or mol/L.

This method is a simpler, albeit potentially less precise, alternative to the shake-flask method with instrumental analysis. It involves determining the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

-

Same as the shake-flask method, but an HPLC system is not required.

-

Evaporating dish or watch glass.

-

Oven.

Procedure:

-

Equilibration and Phase Separation: Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the 4-bromo-2-fluorophenol. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The difference between the final and initial mass of the evaporating dish gives the mass of the dissolved 4-bromo-2-fluorophenol. The solubility can then be calculated based on the initial volume of the supernatant taken.

Visualizations

The following diagram outlines the general workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

The solubility of an organic compound is a complex interplay of various factors related to both the solute and the solvent. The diagram below illustrates these key relationships.

Caption: Key factors influencing the solubility of an organic compound in a solvent.

Conclusion

While quantitative solubility data for 4-bromo-2-fluorophenol in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocols for the shake-flask and gravimetric methods provide robust methodologies for generating precise and reliable quantitative data. Accurate solubility information is indispensable for the effective application of 4-bromo-2-fluorophenol in research, development, and manufacturing.

References

4-Bromo-2-fluorophenol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-fluorophenol. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research, development, and manufacturing of pharmaceuticals and other fine chemicals. This guide synthesizes available data on its properties, potential degradation pathways, and outlines best practices for its handling and storage, including detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

4-Bromo-2-fluorophenol is a substituted phenolic compound that exhibits moderate thermal stability.[1] However, like many phenols, it is susceptible to degradation over time, particularly when exposed to adverse conditions such as light, heat, and oxidizing agents. The primary goal of proper storage is to minimize these degradation pathways to ensure the compound's purity and efficacy in downstream applications.

Recommended Storage Conditions

For optimal stability, 4-bromo-2-fluorophenol should be stored in a cool, dry, and well-ventilated area.[2][3][4] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.[2][3][4] While some sources suggest room temperature storage is acceptable, for long-term stability, refrigeration is recommended.[1] Protection from light is also a key consideration to prevent photochemical degradation.

Table 1: Summary of Recommended Storage Conditions for 4-Bromo-2-fluorophenol

| Parameter | Recommendation | Rationale |

| Temperature | Cool, ambient, or refrigerated (2-8 °C for long-term) | To minimize thermal degradation and potential sublimation.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the phenolic hydroxyl group. |

| Light | Store in the dark (amber vials or opaque containers) | To prevent photodegradation.[5] |

| Container | Tightly sealed, appropriate for chemicals (e.g., glass) | To prevent contamination and exposure to moisture and air.[2][3][4] |

| Incompatibilities | Strong oxidizing agents, strong bases | To avoid chemical reactions that would degrade the compound.[2] |

Potential Degradation Pathways

While specific studies on the degradation of 4-bromo-2-fluorophenol are limited, the chemical literature on halogenated phenols suggests several likely degradation pathways. The presence of the phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. Additionally, the carbon-bromine and carbon-fluorine bonds can be susceptible to cleavage under certain conditions, such as high temperatures or UV radiation.

Caption: Potential degradation pathways for 4-Bromo-2-fluorophenol.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of 4-bromo-2-fluorophenol, a comprehensive stability testing program is essential. The following protocols provide a framework for conducting such studies.

Protocol 1: Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Objective: To rapidly assess the stability of 4-bromo-2-fluorophenol under elevated temperature and humidity and to predict its shelf-life under recommended storage conditions.

Methodology:

-

Sample Preparation: Aliquot pure 4-bromo-2-fluorophenol into multiple amber glass vials. A subset of vials should be sealed under an inert atmosphere (e.g., argon) to assess the impact of oxygen.

-

Storage Conditions: Place the vials in stability chambers set to the following conditions as per ICH guidelines:

-

40°C ± 2°C / 75% RH ± 5% RH

-

25°C ± 2°C / 60% RH ± 5% RH (as a control)

-

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analytical Method: Analyze the purity of the samples at each time point using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Column: C18 reverse-phase column.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of 4-bromo-2-fluorophenol.

-

Quantification: Determine the percentage of the parent compound remaining and quantify any significant degradation products.

-

-

Data Analysis: Plot the percentage of 4-bromo-2-fluorophenol remaining versus time for each condition. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C) and estimate the shelf-life.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic bromination of 2-fluorophenol (B130384) is a key reaction in organic synthesis, providing versatile intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The interplay between the activating hydroxyl group and the deactivating, yet ortho-, para-directing, fluoro group governs the regioselectivity of this reaction, leading to a mixture of brominated isomers. This technical guide provides a comprehensive overview of the electrophilic bromination of 2-fluorophenol, detailing the underlying mechanisms, regioselectivity, experimental protocols, and quantitative data. A thorough understanding of these factors is crucial for controlling the reaction outcome and selectively synthesizing the desired brominated 2-fluorophenol isomers.

Introduction

Halogenated phenols are a critical class of building blocks in medicinal chemistry and materials science. The introduction of bromine and fluorine atoms onto a phenol (B47542) ring can significantly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets. 2-Fluorophenol, with its unique electronic and steric properties, presents an interesting substrate for electrophilic aromatic substitution. Its bromination is a fundamental process for accessing a variety of functionalized aromatic compounds.

This guide will delve into the core aspects of the electrophilic bromination of 2-fluorophenol, providing researchers and drug development professionals with the necessary knowledge to effectively utilize this reaction in their synthetic endeavors.

Mechanism and Regioselectivity